2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide
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Overview
Description
2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide typically involves the reaction of 1,3-dimethyl-1H-pyrazole with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the chlorine atom.
Oxidation and Reduction Reactions: Various oxidized or reduced forms of the compound.
Hydrolysis: The corresponding carboxylic acid and pyrazole derivative.
Scientific Research Applications
2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential antileishmanial and antimalarial agents.
Biological Studies: The compound is used in studies to understand its biological activity and potential therapeutic effects.
Chemical Research: It serves as a precursor for the synthesis of other pyrazole derivatives with diverse chemical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to its pharmacological effects. The exact molecular targets and pathways involved can vary depending on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl-6-(3-(3,3,3-trifluoro-2,2-dimethylpropoxy)-1H-pyrazol-1-yl)nicotinamide: This compound has a similar pyrazole core but with additional functional groups that may confer different pharmacological properties.
Hydrazine-coupled pyrazole derivatives: These compounds are known for their antileishmanial and antimalarial activities and share structural similarities with 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the chloroacetamide group. This structural feature allows for diverse chemical modifications and the potential to develop new derivatives with enhanced biological activity .
Properties
IUPAC Name |
2-chloro-N-(1,3-dimethylpyrazol-4-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O/c1-5-6(4-11(2)10-5)9-7(12)3-8/h4H,3H2,1-2H3,(H,9,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWMZLNCMKCCSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1NC(=O)CCl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424504 |
Source
|
Record name | 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40424504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957510-90-6 |
Source
|
Record name | 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40424504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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